molecular formula C6H5ClN2O B082574 2-Chloronicotinamide CAS No. 10366-35-5

2-Chloronicotinamide

Cat. No. B082574
CAS RN: 10366-35-5
M. Wt: 156.57 g/mol
InChI Key: ZQZAHPFFZWEUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-chloronicotinamide and its derivatives involves several key methods, including biocatalytic hydrolysis and regioselective Suzuki coupling. Biocatalytic hydrolysis of chlorinated nicotinamides by specific amidases from Pantoea sp. offers a green and efficient pathway for 2-CA production, overcoming challenges related to low amidase activity for 2-chloronicotinamide (Zheng et al., 2018). Additionally, the regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids, facilitated by palladium(0) species chelation, represents an efficient synthetic approach to 2-aryl-6-chloronicotinamides (Yang et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-chloronicotinamide derivatives has been elucidated through various studies, demonstrating diverse supramolecular structures. These structures range from one-dimensional to three-dimensional frameworks, heavily influenced by hydrogen bonding, aromatic pi...pi stacking interactions, and substituent effects on the nicotinamide ring. Notably, the presence of chlorine substitution plays a critical role in the molecular docking and activity of enzymes involved in the biocatalysis processes (Cuffini et al., 2006).

Chemical Reactions and Properties

2-Chloronicotinamide undergoes various chemical reactions, including hydrolysis and coupling, to produce 2-chloronicotinic acid and its derivatives. These reactions are central to the compound's applications in synthesizing pharmaceuticals and agrochemicals. The efficiency of these reactions, particularly the biocatalytic hydrolysis, is significantly enhanced through the engineering of enzymes for improved catalytic properties (Tang et al., 2018).

Physical Properties Analysis

The physical properties of 2-chloronicotinamide, including its crystalline structure and vibrational spectra, have been studied through techniques like Fourier transform infrared (FTIR) and Raman spectroscopy. These studies provide insights into the compound's stability, reactivity, and potential interactions with other molecules, which are crucial for its application in synthesis processes (Karabacak et al., 2008).

Scientific Research Applications

  • Biocatalytic Production of 2-Chloronicotinic Acid : 2-Chloronicotinic acid (2-CA), derived from 2-Chloronicotinamide, is a crucial component in agrochemicals and pharmaceuticals. The use of the amidase enzyme from Pantoea sp. (Pa-Ami) has shown promise in the efficient production of 2-CA through biocatalytic hydrolysis. Modifications to this process, such as fed-batch mode and low reaction temperatures, have led to significant improvements in productivity (Zheng et al., 2018).

  • Enzyme Engineering for Improved Biosynthesis : The enzyme Pa-Ami has been structurally engineered to enhance its catalytic activity towards 2-Chloronicotinamide, thereby improving the efficiency of 2-chloronicotinic acid biosynthesis. This engineering approach, based on structure-function analysis, has resulted in significant increases in enzyme activity and catalytic efficiency (Tang et al., 2018).

  • Recombinant Amidase for Industrial Production : A study using recombinant E. coli expressing an optimized amidase gene demonstrated high tolerance to 2-Chloronicotinamide, suggesting its potential for practical industrial production of 2-chloronicotinic acid (Jin et al., 2013).

  • Herbicidal Activity of Derivatives : Research on N-(arylmethoxy)-2-chloronicotinamides, derived from 2-Chloronicotinamide, indicated promising herbicidal activity against certain plants. These findings could lead to the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).

  • Synthesis via Regioselective Suzuki Coupling : A study described the regioselective Suzuki coupling synthesis of 2-aryl-6-chloronicotinamides, showcasing an efficient method for the synthesis of this chemical class (Yang et al., 2003).

Safety And Hazards

2-Chloronicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAHPFFZWEUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145983
Record name 2-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronicotinamide

CAS RN

10366-35-5
Record name 2-Chloronicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10366-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloronicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloronicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-chloro-3-pyridinecarboxylate (1.85 g, 10 mmol), ammonium chloride (0.53 g, 10 mmol) and 15 mL of ammonium hydroxide (150 mmol) was added tetrabutylammonium bromide (0.32 g, 1 mmol). The mixture was stirred at ambient temperature for 18 hours, concentrated, washed with water and methanol, and dried to give 0.78 g (50%) of the title compound (m.p. 164°-166° C., uncorrected).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloronicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloronicotinamide
Reactant of Route 3
2-Chloronicotinamide
Reactant of Route 4
Reactant of Route 4
2-Chloronicotinamide
Reactant of Route 5
2-Chloronicotinamide
Reactant of Route 6
Reactant of Route 6
2-Chloronicotinamide

Citations

For This Compound
118
Citations
RC Zheng, JQ Jin, ZM Wu, XL Tang, LQ Jin… - Bioorganic …, 2018 - Elsevier
… Amidase-catalyzed hydrolysis of 2-chloronicotinamide is one of the most attractive … was plagued by low activity of amidase for 2-chloronicotinamide. In this work, an amidase signature (…
Number of citations: 13 www.sciencedirect.com
XL Tang, JQ Jin, ZM Wu, LQ Jin… - Applied and …, 2019 - Am Soc Microbiol
… However, biocatalytic hydrolysis of 2-chloronicotinamide is … in their specific activity for 2-chloronicotinamide, and the … the carbonyl carbon of 2-chloronicotinamide was shortened in the …
Number of citations: 14 journals.asm.org
LQ Jin, ZQ Liu, JM Xu, RC Zheng, YG Zheng… - Catalysis …, 2013 - Elsevier
… 2-chloronicotinamide formed by NHase is converted to 2-chloronicotinic acid by amidase [6]. It indicated that the hydrolysis of 2-chloronicotinamide … acid from 2-chloronicotinamide was …
Number of citations: 10 www.sciencedirect.com
ZM Wu, F Xie, W Zheng, CF Liu, CP Lin, RC Zheng… - ACS …, 2023 - ACS Publications
… Amidase-catalyzed hydrolysis of 2-chloronicotinamide is regarded as a promising route for 2… which exhibited increased catalytic efficiency toward 2-chloronicotinamide. Tunnel analysis, …
Number of citations: 1 pubs.acs.org
Y Wan, H He, P Zhang, F Li, X Gao, Y Li - Journal of Molecular Liquids, 2022 - Elsevier
… In this research work, solubility data of 2-chloronicotinamide (2-CNA) in ten pure solvents including methanol (MeOH), ethanol (EtOH), ethylene glycol (EG), 2-methoxyethanol (EGME), 2…
Number of citations: 3 www.sciencedirect.com
LQ Jin, YF Li, ZQ Liu, YG Zheng, YC Shen - New biotechnology, 2011 - Elsevier
… to 2-CA via 2-chloronicotinamide as an intermediate, instead of directly … 2-chloronicotinamide, no other strain possessing amidase expressed activity of converting 2-chloronicotinamide …
Number of citations: 18 www.sciencedirect.com
AD Dai, XL Tang, ZM Wu, JT Tang… - Applied and …, 2022 - Am Soc Microbiol
… Moreover, except for the target product 2-CA, some 2-chloronicotinamide (2-CM) was formed during the final step hydrolysis of 2-chloronicotinonitrile (2-CN) under strongly alkaline …
Number of citations: 6 journals.asm.org
S Cuffini, C Glidewell, JN Low… - … Section B: Structural …, 2006 - scripts.iucr.org
Structures are reported here for eight further substituted N-aryl-2-chloronicotinamides, 2-ClC5H3NCONHC6H4X-4′. When X = H, compound (I) (C12H9ClN2O), the molecules are …
Number of citations: 23 scripts.iucr.org
CS Yu, Q Wang, J Bajsa-Hirschel… - Journal of Agricultural …, 2021 - ACS Publications
… In summary, a series of novel N-(arylmethoxy)-2-chloronicotinamide derivatives were designed and synthesized, and their herbicidal activities against lettuce, duckweed, and bentgrass …
Number of citations: 41 pubs.acs.org
DR Schneider, CD Parker - Infection and immunity, 1982 - Am Soc Microbiol
… 2-chloronicotinamide interfered with NA induced modulation. Cells grown with NA and either 2-chloronicotinamide … Cells grown in 2chloronicotinamide plus NA showed a typical Cmode …
Number of citations: 91 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.